

A Technical Guide to the Structural Analysis of Phenyl Palmitate and Its Analogs

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Compound of Interest

Compound Name: *Phenyl palmitate*

Cat. No.: *B8643681*

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This technical guide provides an in-depth overview of the structural analysis of **phenyl palmitate** and its analogs, tailored for researchers, scientists, and professionals in drug development. The document covers key physicochemical properties, detailed experimental protocols for synthesis and analysis, and the biological signaling pathways influenced by these compounds.

Physicochemical and Structural Data

Phenyl palmitate and its analogs are esters of long-chain fatty acids, which are of significant interest in various biological and chemical research areas. A comparative summary of the key physicochemical properties of **phenyl palmitate** and a common analog, p-nitro**phenyl palmitate**, is presented below.

Property	Phenyl Palmitate	p-Nitrophenyl Palmitate
IUPAC Name	phenyl hexadecanoate[1]	(4-nitrophenyl) hexadecanoate[2]
Molecular Formula	C ₂₂ H ₃₆ O ₂ [1]	C ₂₂ H ₃₅ NO ₄ [2]
Molecular Weight	332.5 g/mol [1]	377.5 g/mol [2]
CAS Number	24632-92-6[1]	1492-30-4[2]
Appearance	White to pale cream crystals or powder	Not specified
Melting Point	Not specified	65-66°C[3]
Boiling Point	Not specified	483.6±28.0 °C (Predicted)[3]
Solubility	Not specified	Insoluble in water, soluble in CHCl ₃ [3]

Experimental Protocols

The synthesis and analysis of **phenyl palmitate** and its analogs involve standard organic chemistry techniques. Below are detailed methodologies for key experimental procedures.

Synthesis of Phenyl Esters via Acylation

A common method for the synthesis of phenyl esters is the acylation of a phenol with a carboxylic acid anhydride.[4]

Materials:

- Phenol or substituted phenol
- Palmitic anhydride (or corresponding fatty acid anhydride)
- Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
- Basic catalyst (e.g., pyridine, triethylamine) (optional)

- Ice bath
- Separating funnel
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- In a round-bottom flask, dissolve the phenol (1.0 eq) in the anhydrous solvent.
- If using a catalyst, add it to the solution.
- Cool the mixture in an ice bath.
- Slowly add the palmitic anhydride (1.1 eq) to the cooled solution while stirring.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separating funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by silica gel column chromatography to obtain the pure **phenyl palmitate** analog.

Spectroscopic Analysis

Structural elucidation of the synthesized esters is typically achieved through a combination of spectroscopic methods.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. For palmitic acid, a key component, ^1H NMR signals for the terminal methyl group appear around 0.88 ppm, methylene protons of the long chain appear as a broad multiplet around 1.25 ppm, the methylene group alpha to the carbonyl group appears around 2.35 ppm, and the carboxylic acid proton is a broad singlet at higher chemical shifts.[5] In **phenyl palmitate**, the aromatic protons of the phenyl group would be expected in the 7.0-7.5 ppm region.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. A strong absorption band around 1760 cm^{-1} is characteristic of the ester carbonyl ($\text{C}=\text{O}$) stretching vibration. The C-O stretching of the ester will appear in the $1300\text{-}1150\text{ cm}^{-1}$ region. For aromatic analogs, C=C stretching bands will be observed in the $1600\text{-}1450\text{ cm}^{-1}$ region.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M^+) corresponding to the molecular weight of the phenyl ester should be observed.

Signaling Pathways and Biological Activity

Palmitate, the fatty acid component of **phenyl palmitate**, is known to modulate several key cellular signaling pathways, particularly those related to metabolic stress.

Palmitate-Induced ER Stress and the Unfolded Protein Response (UPR)

Palmitate can induce endoplasmic reticulum (ER) stress, leading to the activation of the Unfolded Protein Response (UPR).[6] One of the key pathways in the UPR involves the activation of PERK, which in turn phosphorylates eIF2 α . This leads to the preferential translation of Activating Transcription Factor 4 (ATF4), a key transcription factor that upregulates genes involved in apoptosis, such as CHOP.[6][7]

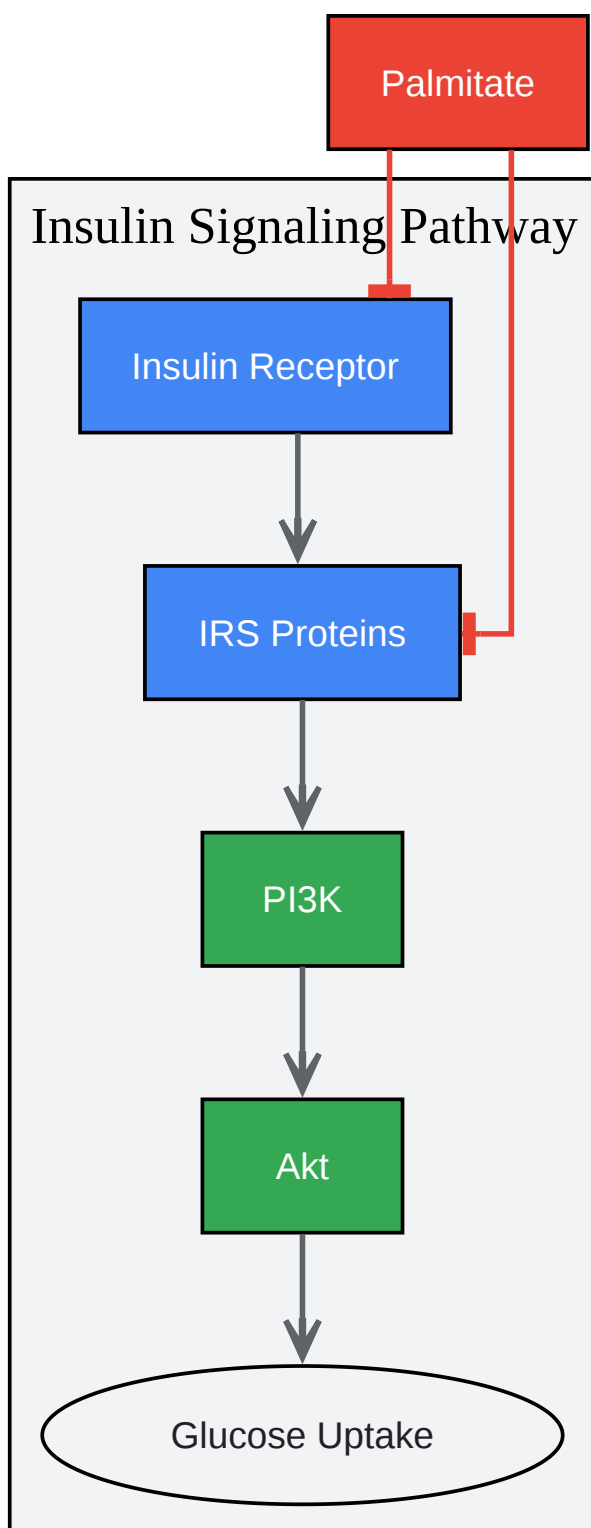


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Caption: Palmitate-induced ER stress signaling pathway.

Palmitate and Insulin Signaling

Chronic exposure to palmitate can lead to insulin resistance.[8] Palmitate can interfere with the insulin signaling cascade by impairing the phosphorylation of the insulin receptor and downstream targets like Insulin Receptor Substrate (IRS) proteins. This disruption can affect the PI3K/Akt pathway, which is crucial for glucose uptake and metabolism.[9]

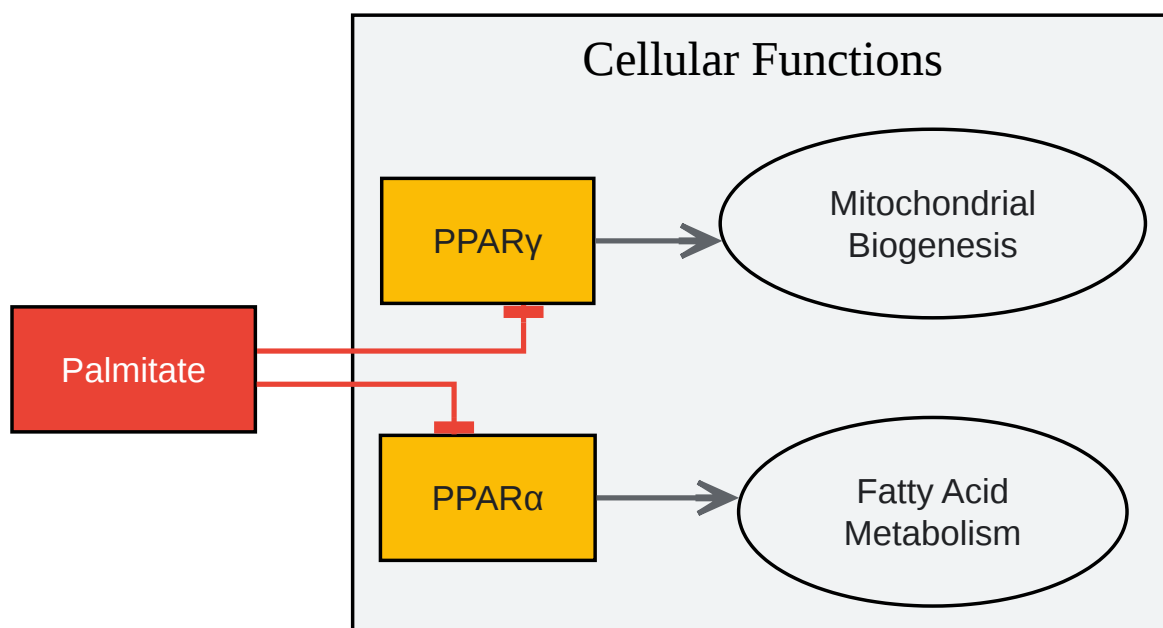


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Caption: Inhibition of insulin signaling by palmitate.

Palmitate and PPAR Signaling

Palmitate can also influence the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, which plays a role in lipid metabolism and mitochondrial biogenesis.[10] In the context of diabetic cardiomyopathy, palmitate has been shown to decrease the expression of PPAR α and PPAR γ , leading to mitochondrial dysfunction and cellular injury.[10]

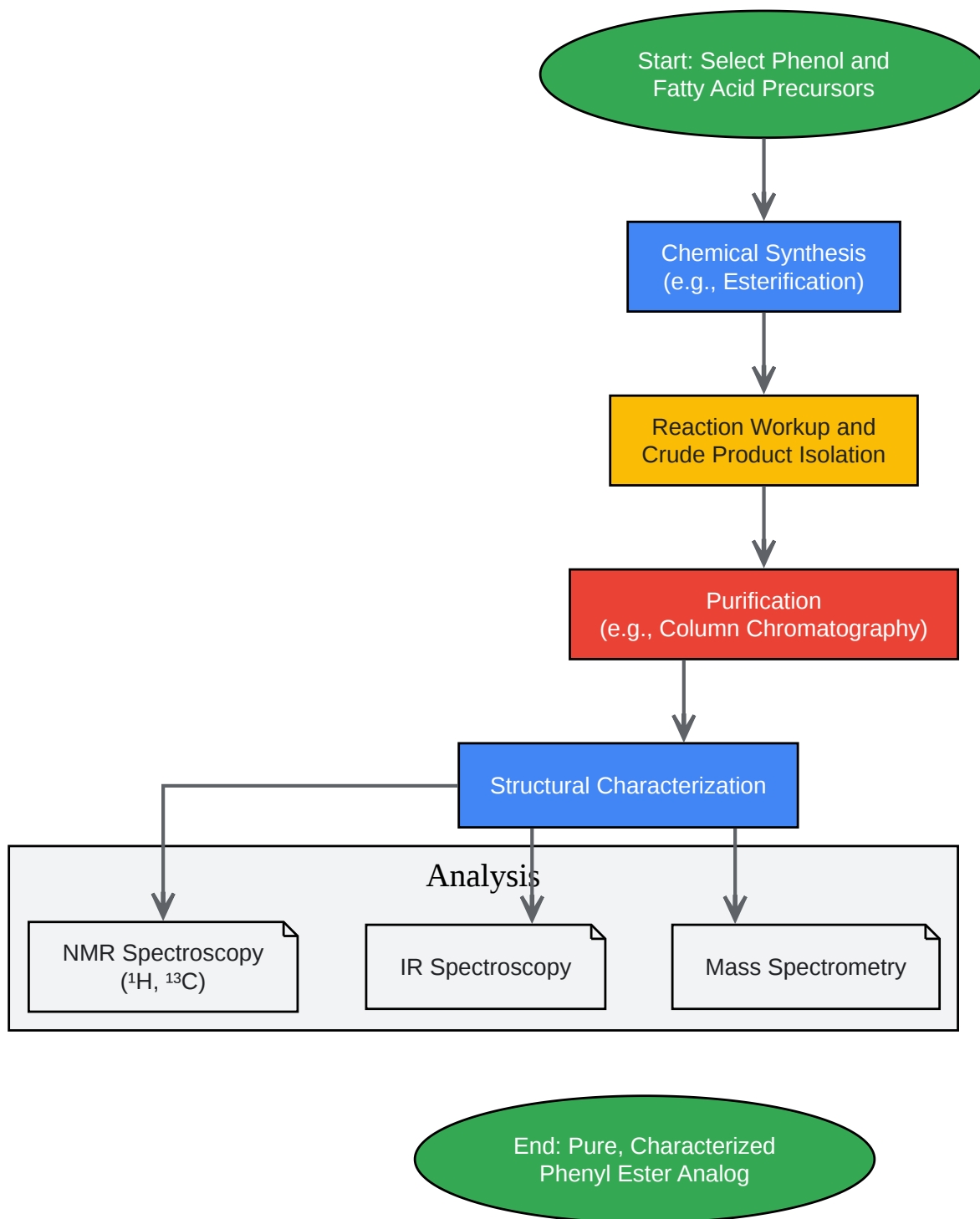


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Caption: Palmitate's inhibitory effect on PPAR signaling.

Experimental Workflow for Synthesis and Characterization

The overall process for the synthesis and structural characterization of **phenyl palmitate** analogs can be summarized in the following workflow.



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Caption: General workflow for synthesis and analysis.

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